2-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine
Description
This compound features a bicyclic [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyrrolidin-1-yl group and at position 3 with a methyl-linked pyrimidin-4-amine moiety. The triazolo-pyridazine scaffold is notable for its planar, electron-rich structure, which facilitates interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-16-7-6-12(18-11)17-10-15-20-19-13-4-5-14(21-23(13)15)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJRFTYNRTKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex structure that includes a pyrimidine core substituted with a triazolo-pyridazine moiety. The presence of a pyrrolidine group is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on kinases such as p38 MAPK, which is involved in inflammatory responses and cell proliferation .
- Antimicrobial Activity : Related triazolo derivatives have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents .
Antibacterial Activity
Research has indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole A | S. aureus | 15 |
| Triazole B | E. coli | 12 |
| Test Compound | P. mirabilis | 14 |
Anti-inflammatory Properties
Inhibitory effects on inflammatory pathways have been noted in compounds structurally related to the target compound. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
- In vitro Studies : A study evaluating the antibacterial properties of related triazolo compounds demonstrated significant inhibition against multiple pathogens, suggesting that modifications in the side chains can enhance activity .
- In vivo Studies : Animal models treated with similar compounds showed reduced inflammatory markers and improved outcomes in models of arthritis, indicating a potential therapeutic role in inflammatory diseases .
Comparison with Similar Compounds
Core Structure Variations
- Target Compound : [1,2,4]Triazolo[4,3-b]pyridazine core with pyrrolidin-1-yl (position 6) and pyrimidin-4-amine (position 3).
- Compound 9 () : Shares the triazolo-pyridazine core but substitutes position 6 with a methyl group and position 8 with a pyridin-4-yl ethylamine. The methyl group reduces steric hindrance, while the pyridine ethylamine may enhance π-π stacking interactions .
- Compound : Retains the triazolo-pyridazine core but incorporates a trifluoromethyl-pyrimidine and a piperidin-4-yl group. The trifluoromethyl group increases metabolic stability, while the piperidine introduces higher lipophilicity .
Substituent Effects on Physicochemical Properties
Inferred Activity Based on Structural Analogs
- Kinase Inhibition : Triazolo-pyridazine derivatives are frequently explored as kinase inhibitors. The target compound’s pyrimidin-4-amine may mimic ATP’s adenine binding, while the pyrrolidine could stabilize interactions with hydrophobic kinase pockets .
- Compound : The trifluoromethyl group may enhance selectivity for kinases with polar active sites, as seen in analogs like c-Met inhibitors .
- Compound : The imidazo-pyridine substituent could broaden target selectivity due to its larger aromatic surface area .
Comparative Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
